1-(2-Methyl-5-nitrofuran-3-yl)ethanone
Description
Properties
Molecular Formula |
C7H7NO4 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
1-(2-methyl-5-nitrofuran-3-yl)ethanone |
InChI |
InChI=1S/C7H7NO4/c1-4(9)6-3-7(8(10)11)12-5(6)2/h3H,1-2H3 |
InChI Key |
HQGQJDKTVDTWEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Methyl-5-nitrofuran-3-yl)ethanone generally involves the construction of the nitrofuran ring with appropriate substitution, followed by introduction of the ethanone (acetyl) group at the 3-position of the furan ring. The methyl group is positioned at the 2-position of the furan ring. The preparation methods mainly utilize:
- Functional group transformations on substituted furans.
- Condensation and cyclization reactions involving hydrazides and aldehydes.
- Selective acylation or alkylation of nitrofuran intermediates.
Detailed Synthetic Route from Literature
Synthesis via N-Acylhydrazone Cyclization (Most Documented Method)
A well-documented and reproducible method for synthesizing nitrofuran ethanone derivatives involves four main steps, as reported in multiple studies:
| Step | Reaction | Reagents and Conditions | Yield and Notes |
|---|---|---|---|
| 1 | Fischer Esterification | Aromatic carboxylic acids esterified with alcohols under acidic conditions | Quantitative yields |
| 2 | Hydrazinolysis | Esters reacted with hydrazine hydrate (80%) to form aroylhydrazides | Excellent yields |
| 3 | Condensation | Aroylhydrazides condensed with 5-nitro-2-furaldehyde in ethanol with glacial acetic acid catalyst | High yield and purity |
| 4 | Cyclization | N-acylhydrazones cyclized with acetic anhydride under reflux at 140 °C | Moderate to good yields (e.g., 66.4%) |
- The condensation of aroylhydrazides with 5-nitro-2-furaldehyde forms N-acylhydrazones, which upon cyclization with acetic anhydride yield 1-(2-(5-nitrofuran-2-yl)-5-(aryl)-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, structurally related to the target compound.
- The formation of the ethanone group is confirmed by characteristic methyl proton signals in ^1H-NMR at 2.2–2.4 ppm.
- The disappearance of NH and CH=N signals in the N-acylhydrazone stage confirms cyclization.
Alkylation and Regioselective Functionalization
In other synthetic approaches, regioselective alkylation of nitrofuran-containing heterocycles is achieved using sodium hydride and alkyl halides in anhydrous toluene, ensuring high regioselectivity (>99%) for the desired isomer.
- This method can be adapted for selective methylation at the 2-position of the nitrofuran ring.
- After alkylation, further functionalization such as oxidation or acylation introduces the ethanone group at the 3-position.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of nitrofuran derivatives, including those bearing ethanone substituents:
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| N-Acylhydrazone Cyclization | Aromatic esters, hydrazine hydrate, 5-nitro-2-furaldehyde, acetic anhydride | Reflux in ethanol, 140 °C cyclization | High purity, well-characterized | Moderate yields, multi-step |
| Regioselective Alkylation | Sodium hydride, alkyl halides, toluene | Room temperature, 6 hours | Excellent regioselectivity | Requires strict anhydrous conditions |
| Microwave-Assisted Synthesis | 4-amino-pyrazole derivatives, 5-nitrofuran-2-carbaldehyde, K2S2O8 | Microwave irradiation, 100 °C, 3 min | High yields, rapid synthesis | Specialized equipment needed |
Analytical and Spectroscopic Characterization
- [^1H-NMR](pplx://action/followup): Methyl protons of ethanone appear at 2.2–2.4 ppm; aromatic and furan protons between 7.3–7.4 ppm.
- [^13C-NMR](pplx://action/followup): Carbonyl carbon of ethanone typically resonates around 190–200 ppm.
- IR Spectroscopy: Strong absorption bands near 1700 cm^-1 corresponding to ketone C=O stretch.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound derivatives.
- Melting Point: Used to assess purity; reported melting ranges vary depending on substituents.
Chemical Reactions Analysis
Types of Reactions
ETHANONE, 1-(2-METHYL-5-NITRO-3-FURANYL)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic medium.
Substitution: Electrophilic reagents, varying temperatures and solvents.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Carboxylic acids.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
ETHANONE, 1-(2-METHYL-5-NITRO-3-FURANYL)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties due to the presence of the nitro group.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ETHANONE, 1-(2-METHYL-5-NITRO-3-FURANYL)- is primarily attributed to its nitro group. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial effects. The furan ring also contributes to the compound’s reactivity and ability to interact with various molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural similarities with other ethanone derivatives, particularly those featuring substituted aromatic or heteroaromatic rings. Key analogs include:
Key Observations :
- Substituent Effects: The nitro group in 1-(2-Methyl-5-nitrofuran-3-yl)ethanone and its phenyl analogs (e.g., 1-(4-Chloro-2-methyl-5-nitrophenyl)ethanone) enhances electrophilic reactivity, making these compounds intermediates in nitration or coupling reactions .
- Heterocyclic vs.
Comparison :
- Furan-based ethanones may require protection of the oxygen heteroatom during nitration to avoid ring degradation, unlike phenyl analogs where nitration is more straightforward .
Physical and Chemical Properties
Notes:
Comparison :
- The nitro group in this compound may enhance biological activity but also increase toxicity concerns relative to non-nitro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
